[1,3-oxazol-5-yl-[4-[(1R,3S,4R,5S)-1,3,4,5-tetrahydroxyhexyl]-1,3-oxazol-2-yl]methyl] tetradecanoate
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Overview
Description
[1,3-oxazol-5-yl-[4-[(1R,3S,4R,5S)-1,3,4,5-tetrahydroxyhexyl]-1,3-oxazol-2-yl]methyl] tetradecanoate is a natural product found in Jaspis with data available.
Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Derivatives
The research by Prokopenko et al. (2010) focuses on the synthesis of methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids and their derivatives. These derivatives undergo transformations for introducing highly basic aliphatic amines into the oxazole position, which could be related to the chemical structure of interest (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).
Molecular Docking and Anticancer Agents
Katariya, Vennapu, and Shah (2021) synthesized novel biologically potent compounds incorporating oxazole, which were evaluated for their anticancer activity. This indicates the potential of oxazole derivatives in the field of anticancer research, relevant to the compound (Katariya, Vennapu, & Shah, 2021).
Catalytic Applications
- Catalysis in Polymerization: A study by Ochędzan-Siodłak et al. (2021) discusses the use of oxazole derivatives as ligands in vanadium catalysts for ethylene-norbornene copolymerization. This suggests the utility of oxazole structures in polymerization processes, which might be applicable to the compound (Ochędzan-Siodłak, Siodłak, Banaś, Halikowska, Wierzba, & Doležal, 2021).
Corrosion Inhibition
- Corrosion Inhibition: Rahmani et al. (2018) evaluated oxazole derivatives for their ability to inhibit corrosion in mild steel, indicating that these compounds, including structures similar to [1,3-oxazol-5-yl-[4-[(1R,3S,4R,5S)-1,3,4,5-tetrahydroxyhexyl]-1,3-oxazol-2-yl]methyl] tetradecanoate, could be effective in corrosion protection (Rahmani, El-hajjaji, Hallaoui, Taleb, Rais, Azzouzi, Labriti, Alaoui, & Hammouti, 2018).
Photophysical and Nonlinear Optical Behavior
- Optical Properties: Murthy et al. (2013) synthesized oxazol-5-ones to study their nonlinear optical properties. This suggests the potential for this compound in photophysical applications (Murthy, Suhasini, Veeraiah, Umesh, Manjunatha, & Christopher, 2013).
Properties
Molecular Formula |
C27H44N2O8 |
---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
[1,3-oxazol-5-yl-[4-[(1R,3S,4R,5S)-1,3,4,5-tetrahydroxyhexyl]-1,3-oxazol-2-yl]methyl] tetradecanoate |
InChI |
InChI=1S/C27H44N2O8/c1-3-4-5-6-7-8-9-10-11-12-13-14-24(33)37-26(23-16-28-18-36-23)27-29-20(17-35-27)21(31)15-22(32)25(34)19(2)30/h16-19,21-22,25-26,30-32,34H,3-15H2,1-2H3/t19-,21+,22-,25+,26?/m0/s1 |
InChI Key |
XXGWNOCDEURNQA-DSVNLBSJSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC(C1=CN=CO1)C2=NC(=CO2)[C@@H](C[C@@H]([C@@H]([C@H](C)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(C1=CN=CO1)C2=NC(=CO2)C(CC(C(C(C)O)O)O)O |
Synonyms |
bengazole A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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